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Introduction

Copper nano inks are emerging as a cost-effective and highly conductive alternative to silver-

based inks for applications in printed electronics, including RFID antennas, flexible displays,

and solar cells.[1][2][3] This document details the formulation of a stable, low-cure-temperature

copper nano ink utilizing copper(II) neodecanoate as an organometallic precursor and a vehicle

for nano-sized copper hydroxide particles. The ink is designed for screen printing and

subsequent thermal annealing under a reducing atmosphere to yield highly conductive copper

films.[1]

The formulation strategy involves combining an organic copper complex (copper(II)

neodecanoate) with nano-sized copper hydroxide powder.[1] The copper neodecanoate
decomposes at elevated temperatures to form copper, while the nano-sized copper hydroxide

improves the sintered body density and increases the final metal content of the ink.[1] This

approach allows for the creation of a viscous ink suitable for printing processes that can be

cured at temperatures as low as 250°C.[1]

Quantitative Data Summary
The following tables summarize the key performance metrics and physical properties of the

copper nano ink formulated with copper neodecanoate and its resulting conductive films.
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Table 1: Physical and Electrical Properties of Copper Nano Ink and Film

Parameter Value Conditions Source

Ink Viscosity 10⁴–10⁵ mPa·s at 50 rpm [1]

Final Metal Content

(TGA)
14.2% - [1]

Mean Particle Size < 100 nm
Copper Complex

Nanoparticles
[1]

Resistivity 5.4 µΩ·cm
Annealed at 250°C for

30 min
[1]

Resistivity 4.4 µΩ·cm
Annealed at 320°C for

20-30 min
[1]

Resistivity 4.1 µΩ·cm Annealed at 400°C [1]

| Resistivity | 5.0 µΩ·cm | Annealed at 320°C for 20 min |[1] |

Experimental Protocols
This section provides detailed methodologies for the synthesis of precursors and the

formulation of the final copper nano ink.

Protocol 1: Synthesis of Nano-Sized Copper Hydroxide
(Cu(OH)₂) Powder
This protocol describes the synthesis of amorphous, nano-sized copper hydroxide powder,

which serves as the nanoparticle filler in the ink formulation. Neodecanoic acid is used to coat

the particles and prevent the formation of copper oxide.[1]

Materials:

Copper Nitrate (Cu(NO₃)₂)

Neodecanoic Acid (5 wt% of Cu(NO₃)₂ precursor)
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Distilled Water

Ammonia Solution

Vacuum Oven

Procedure:

Prepare an aqueous solution of Copper Nitrate (Cu(NO₃)₂).

Add 5 wt% of neodecanoic acid to the copper nitrate solution.

Precipitate copper hydroxide by the addition of an ammonia solution while stirring vigorously.

Filter and wash the resulting precipitate thoroughly with distilled water to remove impurities.

Dry the collected nano-sized Cu(OH)₂ powder in a vacuum oven at 50°C for 12 hours.[1]

Analyze the crystal structure of the synthesized powder using X-ray Diffraction (XRD) to

confirm the absence of copper oxide peaks.[1]

Protocol 2: Formulation of Copper Nano Ink
This protocol details the process of combining the synthesized precursors to create a printable

copper nano ink.

Materials:

Synthesized Nano-sized Copper Hydroxide (Cu(OH)₂) powder

Copper(II) Neodecanoate

Terpineol (Solvent/Vehicle)

Equipment:

Three-Roll Mill

Procedure:
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Combine the synthesized nano-sized Cu(OH)₂ powder and copper(II) neodecanoate in

terpineol.

Homogenize the mixture to form a paste.

Process the paste using a three-roll mill. The mixture should be milled 5 times to ensure

uniform dispersion and achieve the desired viscosity for printing.[1]

The resulting product is a high-viscosity copper nano ink ready for application.

Protocol 3: Application and Curing of Copper Nano Ink
This protocol describes the screen printing and subsequent annealing process to convert the

printed ink into a conductive copper film.

Materials:

Formulated Copper Nano Ink

Glass Substrate (or other suitable substrate)

Screen Printer

Tube Furnace or Annealing Oven

Procedure:

Apply the copper nano ink onto a glass substrate using a screen printing method.[1]

Place the printed substrate into a tube furnace.

Anneal the film in a reducing atmosphere of 3% H₂ in Nitrogen (N₂).[1]

The annealing temperature profile is critical for achieving high conductivity. Typical conditions

are:

Low Temperature: 250°C for 30 minutes.[1]

High Conductivity: 320°C for 20-30 minutes.[1]
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After annealing, allow the substrate to cool to room temperature under the reducing

atmosphere to prevent re-oxidation of the copper film.

Measure the sheet resistance of the resulting copper film using a four-point probe.[1]

Visualized Workflows and Pathways
The following diagrams illustrate the key processes in the formulation and application of the

copper nano ink.
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Caption: Workflow for the synthesis of precursors and formulation of the copper nano ink.
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Ink Application and Curing Process
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Caption: Process flow for the application and thermal curing of the copper nano ink.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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